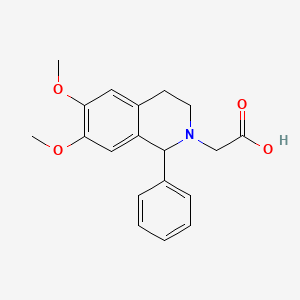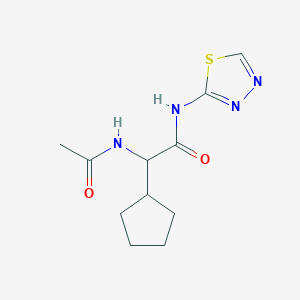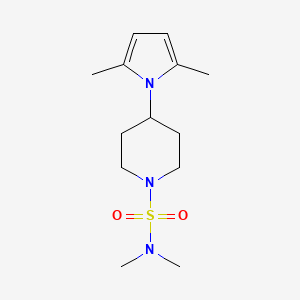
N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide, also known as PAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide is not fully understood, but it is believed to involve the modulation of various signaling pathways within cells. In particular, N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide has been shown to interact with the protein HSP90, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis (programmed cell death). These effects make N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide a valuable tool for researchers studying various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide is its versatility in terms of its potential applications in scientific research. However, one limitation of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide. One area of interest is the development of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanism of action of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide and to identify potential new targets for its use in scientific research.
Synthesemethoden
The synthesis of N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide involves a series of chemical reactions that begin with the reaction of 2-bromo-1-cyclopentanone with hydrazine hydrate to form 1-hydrazinylcyclopentanone. This compound is then reacted with 1-pyrazole-1-propanol in the presence of a catalyst to form N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide has been used in a variety of scientific research applications, particularly in the fields of neuroscience and cancer research. In neuroscience, N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide has been shown to have potential as a neuroprotective agent, as well as a modulator of neurotransmitter release. In cancer research, N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide has been shown to have anti-tumor effects, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
N-(1-pyrazol-1-ylpropan-2-yl)cyclopentanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-10(9-14-8-4-7-12-14)13-17(15,16)11-5-2-3-6-11/h4,7-8,10-11,13H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPOVNOSTLUMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NS(=O)(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)

![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)

![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7528849.png)

![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)
![3-(3-Fluorophenyl)-5-[1-(4-methylsulfonyl-3-nitrophenyl)piperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7528869.png)
![6-[1-(4-Fluorophenyl)ethyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7528878.png)

![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)
![2-[5-(4-Methylphenyl)tetrazol-2-yl]propanoic acid](/img/structure/B7528893.png)

![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazol-6-amine](/img/structure/B7528922.png)